molecular formula C20H12Cl2FNO2 B2572858 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide CAS No. 313368-18-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide

Cat. No.: B2572858
CAS No.: 313368-18-2
M. Wt: 388.22
InChI Key: VYEXYUFFRLUSMA-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group at the 2-position of the central phenyl ring and a 2-fluorobenzamide moiety at the 4-chlorophenyl position. Its molecular formula is C₂₀H₁₂Cl₂FNO₂, with a molecular weight of 388.22 g/mol. The compound exhibits a planar aromatic core with substituents influencing its electronic and steric properties. Crystallographic studies of closely related analogs (e.g., N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide) reveal dihedral angles between aromatic rings (e.g., 74.83° between benzoyl and acetamide-linked phenyl groups), suggesting moderate conjugation disruption . This structural arrangement impacts intermolecular interactions, such as hydrogen bonding, which are critical for crystallinity and solubility .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2FNO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXYUFFRLUSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H12_{12}Cl2_{2}FNO
  • Molecular Weight : 317.17 g/mol

The presence of multiple halogen substituents and the amide functional group contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit cytotoxic effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound's activity has been evaluated against various leukemia and solid tumor cell lines.

Inhibition of Cancer Cell Lines

  • Leukemia Cell Lines :
    • The compound has shown significant cytotoxicity against several leukemia cell lines, including K562, MV4-11, and HL60.
    • IC50_{50} values for related compounds in similar studies range from 0.94 µM to 10.76 µM, indicating potent activity against these cell lines .
  • Solid Tumor Cell Lines :
    • Activity against solid tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) has also been noted.
    • For instance, an analogue of this compound exhibited IC50_{50} values of 18.8 µM against HCT116 and 29.3 µM against MCF7 .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the benzamide core structure:

  • Chloro Substituents : The position and type of halogen substituents significantly influence the potency of the compound. For example, meta-substituted derivatives demonstrated enhanced activity compared to para-substituted analogues.
  • Fluorine Atoms : The presence of fluorine at specific positions contributes to improved binding affinity and selectivity towards target kinases.

Table 1: Summary of IC50_{50} Values for Related Compounds

CompoundTarget Cell LineIC50_{50} (µM)
4eK5620.94
4eMV4-111.62
4eHL601.90
AnalogueMCF718.8
AnalogueHCT11629.3

Study on Anticancer Activity

A recent study focused on a series of substituted benzamides, including this compound, evaluated their anticancer properties through in vitro assays. The results demonstrated that:

  • Compounds with electron-withdrawing groups (like chloro and fluoro) exhibited higher cytotoxicity due to enhanced lipophilicity and better membrane penetration.
  • The study concluded that modifications to the benzamide scaffold could lead to novel compounds with improved anticancer activity .

Clinical Implications

The promising in vitro results have led to further investigations into the potential clinical applications of these compounds as therapeutic agents for leukemia and solid tumors. Ongoing research aims to optimize their pharmacokinetic properties and reduce toxicity while maintaining efficacy.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Chlorine vs.
  • Heterocyclic Modifications : Compounds like the oxadiazole derivative () exhibit altered π-stacking and hydrogen-bonding patterns, influencing binding affinity in biological targets.

Crystallographic and Geometric Comparisons

  • Dihedral Angles : In N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the dihedral angle between the benzoyl and acetamide-linked phenyl rings is 74.83° , while the terminal benzene ring is inclined at 78.38° . This contrasts with simpler benzamides (e.g., N-cyclohexyl-2-fluorobenzamide), where substituent bulkiness further distorts planarity .
  • Hydrogen Bonding : Halogenated benzamides often form C=O···H–N and C–X···π interactions (X = Cl, F), stabilizing crystal lattices. For example, 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide exhibits bifurcated hydrogen bonds, enhancing thermal stability .

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